![molecular formula C13H8BrF3N2O B5577443 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related nicotinamide compounds involves several steps, starting from initial reactants to the formation of the target compound. For instance, the synthesis of 5-bromo-nicotinonitrile, a related compound, involves chlorination, reaction with ammonium aqueous, and oxidation to achieve the target product, showcasing a method that could be adaptable for 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide (Chen Qi-fan, 2010).

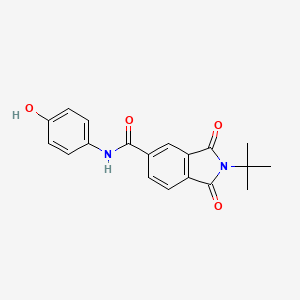

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is often characterized by planarity and the presence of intermolecular hydrogen bonding, which could be indicative of the structural features of 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide. Such compounds exhibit distinct C-Cl distances and crystallize as almost planar molecules, suggesting a similar structural orientation for our compound of interest (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide compounds participate in various chemical reactions, contributing to their functional diversity. For example, the reaction between nicotinamide and SOCl2 or the use of POCl3 as an oxidant in synthesis processes demonstrates the reactivity of the nicotinamide moiety, which could be extrapolated to the chemical behavior of 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide (Chen Qi-fan, 2010).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and crystallinity, are crucial for their application potential. The planarity and intermolecular hydrogen bonding contribute to their solid-state structure and may influence the solubility and stability of 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide. These properties are essential for understanding the compound's behavior in different environments (J. Jethmalani et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and participation in chemical reactions, define the applications of nicotinamide derivatives. Their ability to form complexes with metals or undergo substitution reactions highlights the versatility of these compounds, including 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide, in chemical synthesis and potential applications outside of pharmacology (Chen Qi-fan, 2010).

科学的研究の応用

Antiprotozoal Activity

Research has explored the antiprotozoal activities of compounds derived from nicotinamide analogues, such as diamidines and their prodrugs. These compounds have shown significant in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds demonstrating curative effects at low oral dosages in a mouse model for trypanosomiasis. This highlights the potential of nicotinamide derivatives in treating protozoal infections (Ismail et al., 2003).

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in the synthesis of new copper(II) complexes. These complexes form through hydrogen bonding and exhibit unique structural and spectral properties. Such studies contribute to the understanding of coordination chemistry and have implications for the design of materials with specific physical properties (Halaška et al., 2016).

Herbicidal Activity

Nicotinamide derivatives have been synthesized and tested for their herbicidal activity. Certain N-(arylmethoxy)-2-chloronicotinamides exhibit strong herbicidal effectiveness against various plant species, suggesting their potential as novel herbicides. This research provides a foundation for the development of new herbicides based on nicotinamide chemistry (Yu et al., 2021).

Antibacterial Activity

A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from nicotinamide analogues, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings underscore the therapeutic potential of nicotinamide derivatives in addressing bacterial infections (Bheemanapalli et al., 2008).

Metabolic Studies

Nicotinamide plays a critical role in cellular metabolism, acting as a precursor for nicotinamide adenine dinucleotide (NAD+), which is vital for energy metabolism and cellular functions. Studies have investigated the metabolic fate of nicotinamide in higher plants, revealing its involvement in the synthesis of nicotinic acid conjugates and trigonelline, providing insights into its metabolic pathways and implications for agriculture and biology (Matsui et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3N2O/c14-9-5-8(6-18-7-9)12(20)19-11-4-2-1-3-10(11)13(15,16)17/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUFRGMAUCDTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)